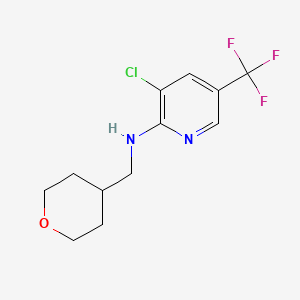
3-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Übersicht
Beschreibung
3-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C12H14ClF3N2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Stereoselective Synthesis : A study by Sosnovskikh et al. (2007) detailed the stereoselective hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers, leading to the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups. This process is significant for creating functionalized pyridines and has implications in synthetic chemistry (Sosnovskikh et al., 2007).
Molecular Conformations and Hydrogen Bonding : A research by Sagar et al. (2017) focused on the synthesis and analysis of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. Their study provided insights into molecular conformations and hydrogen bonding in these compounds, which can be relevant for understanding the properties of similar compounds (Sagar et al., 2017).
Chemical Properties and Transformations
Functionalized Pyridines Synthesis : Research by Dandia et al. (2013) explored the ultrasound-assisted synthesis of Pyrazolo[3,4-b]pyridines as potential corrosion inhibitors. This study highlights the chemical transformations and potential applications of pyridine derivatives in industrial contexts (Dandia et al., 2013).
Synthesis of Push-Pull Alkenes : Zhu et al. (1998) conducted a study on the synthesis of push-pull alkenes, such as β-alkoxyl vinyl trifluoromethyl sulfones, which are derived from similar chemical structures. This research contributes to the field of organic synthesis and the development of new compounds (Zhu et al., 1998).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : The study by Jeon et al. (2013) on the crystal structure of the fungicide fluazinam provides insights into the structural properties of related pyridine compounds. Understanding these structures can be pivotal in the design and synthesis of new materials (Jeon et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-N-(oxan-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c13-10-5-9(12(14,15)16)7-18-11(10)17-6-8-1-3-19-4-2-8/h5,7-8H,1-4,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFULGLOWCQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


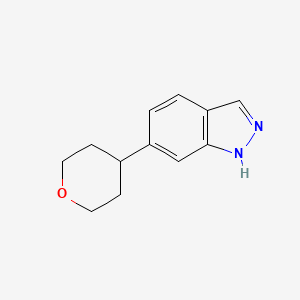
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)

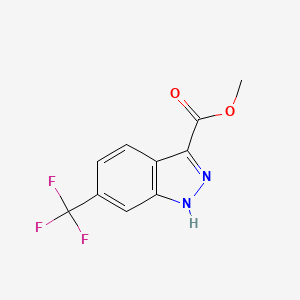
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

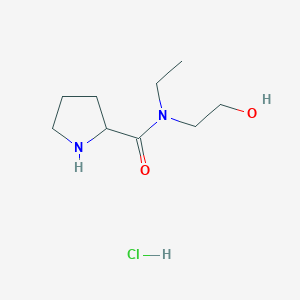
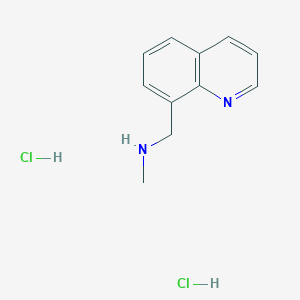

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)

![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)
